molecular formula C15H29ClN2O3 B6191172 tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride CAS No. 2648895-67-2

tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride

Cat. No. B6191172
CAS RN: 2648895-67-2
M. Wt: 320.9
InChI Key:
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Description

The compound “tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The presence of the hydroxypyrrolidinyl group suggests that this compound might exhibit interesting biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a piperidine ring, a pyrrolidine ring, and a tert-butyl ester group. The 3R configuration indicates the stereochemistry at the 3rd position of the pyrrolidine ring .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The ester group could undergo hydrolysis, transesterification, or reduction. The secondary amine could participate in reactions such as alkylation or acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups (like the hydroxyl group and the ester group) could impact its solubility in different solvents .

Future Directions

The study of this compound could open up new avenues in medicinal chemistry or materials science. Its unique structure could make it a valuable tool for probing biological systems or for the development of new materials .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride involves the protection of the amine group, followed by the addition of a piperidine ring and the deprotection of the amine group. The final step involves the addition of a hydrochloride salt to the carboxylic acid group.", "Starting Materials": [ "4-piperidone", "tert-butyl 4-aminopiperidine-1-carboxylate", "3-hydroxypyrrolidine", "di-tert-butyl dicarbonate", "hydrochloric acid", "sodium hydroxide", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Protection of the amine group in 4-piperidone using di-tert-butyl dicarbonate and sodium hydroxide", "Addition of 3-hydroxypyrrolidine to the protected 4-piperidone using methanol as a solvent", "Deprotection of the amine group using hydrochloric acid", "Addition of tert-butyl 4-aminopiperidine-1-carboxylate to the deprotected product using ethyl acetate as a solvent", "Addition of hydrochloric acid to the carboxylic acid group to form the hydrochloride salt" ] }

CAS RN

2648895-67-2

Molecular Formula

C15H29ClN2O3

Molecular Weight

320.9

Purity

95

Origin of Product

United States

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